molecular formula C22H20BrClN4O2 B4981570 N-(4-bromo-2-{[(2-hydrazinyl-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzamide (non-preferred name)

N-(4-bromo-2-{[(2-hydrazinyl-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzamide (non-preferred name)

Cat. No.: B4981570
M. Wt: 487.8 g/mol
InChI Key: VUURUYRMALZRDT-UHFFFAOYSA-N
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Description

N-(4-bromo-2-{(2-hydrazinyl-2-oxoethyl)aminomethyl}phenyl)-2-chlorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and hydrazinyl functional groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN4O2/c23-15-10-11-19(27-22(30)16-8-4-5-9-18(16)24)17(12-15)21(26-13-20(29)28-25)14-6-2-1-3-7-14/h1-12,21,26H,13,25H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUURUYRMALZRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-{(2-hydrazinyl-2-oxoethyl)aminomethyl}phenyl)-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the hydrazinyl intermediate: This step involves the reaction of a suitable hydrazine derivative with an appropriate aldehyde or ketone to form the hydrazinyl intermediate.

    Bromination and chlorination: The intermediate is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms into the molecule.

    Coupling reaction: The final step involves coupling the brominated and chlorinated intermediate with a suitable amine or amide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-{(2-hydrazinyl-2-oxoethyl)aminomethyl}phenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-bromo-2-{(2-hydrazinyl-2-oxoethyl)aminomethyl}phenyl)-2-chlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-{(2-hydrazinyl-2-oxoethyl)aminomethyl}phenyl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-{(2-hydrazinyl-2-oxoethyl)aminomethyl}phenyl)-3-chlorobenzamide
  • N-(4-bromo-2-{(2-hydrazinyl-2-oxoethyl)aminomethyl}phenyl)-4-chlorobenzamide

Uniqueness

N-(4-bromo-2-{(2-hydrazinyl-2-oxoethyl)aminomethyl}phenyl)-2-chlorobenzamide is unique due to its specific arrangement of bromine, chlorine, and hydrazinyl groups

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